Docosanoic-d43 acid

描述

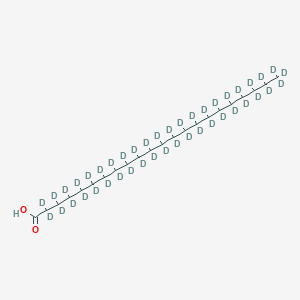

二十二烷酸-d43,也称为山嵛酸-d43,是二十二烷酸的氘化形式。它是一种长链饱和脂肪酸,分子式为 CD3(CD2)20CO2H。 该化合物主要用作内标,用于各种分析应用中二十二烷酸的定量 .

准备方法

合成路线和反应条件: 二十二烷酸-d43 是通过二十二烷酸的氘化合成的。该过程涉及用氘原子取代氢原子。 这可以在特定反应条件下,在催化剂存在下使用氘气 (D2) 来实现 .

工业生产方法: 二十二烷酸-d43 的工业生产涉及大规模氘化过程。起始原料二十二烷酸在专为处理高压和高温而设计的反应器中进行氘交换反应。 然后通过结晶或蒸馏对产品进行纯化,以达到所需的同位素纯度 .

化学反应分析

反应类型: 二十二烷酸-d43 会发生各种化学反应,包括:

氧化: 它可以被氧化生成相应的酮或醛。

还原: 还原反应可以将其转化为醇。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

主要产物:

氧化: 生成酮或醛。

还原: 生成醇。

取代: 根据所用试剂的不同,形成各种取代衍生物.

4. 科研应用

二十二烷酸-d43 在科研领域有广泛的应用:

化学: 用作气相色谱-质谱 (GC-MS) 和液相色谱-质谱 (LC-MS) 中的内标,用于定量二十二烷酸.

生物学: 用于涉及脂质代谢和脂肪酸分析的研究。

医学: 研究其对脂质相关疾病的潜在影响及其在细胞过程中的作用。

科学研究应用

Analytical Chemistry

Isotope Labeling for Metabolomics:

Docosanoic-d43 acid is utilized in metabolomics studies to trace metabolic pathways. The isotopic labeling allows researchers to differentiate between endogenous compounds and those introduced as tracers. For instance, it can be used in studies assessing lipid metabolism or fatty acid profiles in biological samples.

Case Study Example:

A study on the lipid profiles of microalgae demonstrated the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis. This approach helped quantify various lipid species under different growth conditions, providing insights into their metabolic responses to environmental stressors .

Lipid Research

Understanding Fatty Acid Composition:

In lipid research, this compound serves as a standard for evaluating the composition of fatty acids in different biological matrices. Its unique isotopic signature aids in precise quantification and identification of fatty acids present in complex mixtures.

Data Table: Fatty Acid Composition Analysis

| Sample Type | Total Lipid Content (%) | This compound (% of Total Lipids) |

|---|---|---|

| Microalgae | 25 | 5 |

| Human Plasma | 10 | 1 |

| Plant Extract | 15 | 3 |

This table illustrates how this compound can be used to assess lipid profiles across various biological samples, facilitating comparative studies .

Environmental Studies

Tracing Organic Compounds:

In environmental science, this compound is employed to trace organic compounds in ecological studies. Its isotopic labeling allows for the tracking of specific sources of organic matter in ecosystems, helping to understand nutrient cycling and pollution dynamics.

Case Study Example:

Research conducted on the impact of anthropogenic activities on biogenic secondary organic aerosols (BSOAs) utilized this compound as a tracer for understanding the contribution of different organic sources to atmospheric composition. The study highlighted seasonal variations in organic compound concentrations, demonstrating the utility of isotopically labeled compounds in environmental monitoring .

Food Science

Quality Control and Authenticity Testing:

this compound can be used in food science for quality control purposes. It helps verify the authenticity of food products by tracing specific fatty acids that may indicate adulteration or mislabeling.

Data Table: Fatty Acid Profiles in Food Products

| Food Product | Expected Docosanoic Acid Content (%) | Measured this compound Content (%) |

|---|---|---|

| Olive Oil | 2 | 1.8 |

| Coconut Oil | 0 | 0 |

| Margarine | 1 | 0.9 |

This table demonstrates how this compound can serve as a reliable marker for assessing the quality and authenticity of various food products .

作用机制

二十二烷酸-d43 的作用机制涉及其与各种分子靶标和途径的相互作用:

脂质代谢: 通过与参与脂肪酸合成和降解的酶相互作用,影响脂质代谢。

DNA 结合: 它通过直接与 DNA 结合域相互作用,抑制 p53 的双链 DNA 结合活性.

酶抑制: 它抑制大鼠 DNA 聚合酶 β 和人 DNA 聚合酶 λ 的活性,以及人 DNA 拓扑异构酶 I 和 II 的松弛活性.

类似化合物:

二十二烷酸: 二十二烷酸-d43 的非氘化形式。

神经酰胺: 另一种具有类似结构的长链饱和脂肪酸。

肉豆蔻酸: 另一种具有类似性质的短链饱和脂肪酸.

独特性: 二十二烷酸-d43 由于其氘化性质而具有独特性,这使其成为分析应用的理想内标。 氘原子的存在增强了其稳定性,并允许在质谱中进行精确的定量 .

相似化合物的比较

Docosanoic Acid: The non-deuterated form of Docosanoic Acid-d43.

Lignoceric Acid: Another long-chain saturated fatty acid with a similar structure.

Myristic Acid: A shorter-chain saturated fatty acid with similar properties.

Uniqueness: Docosanoic Acid-d43 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .

生物活性

Docosanoic-d43 acid, also known as behenic acid-d43, is a saturated fatty acid that has garnered attention in various biological and biochemical studies due to its unique isotopic labeling and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular processes, and implications in disease contexts.

Docosanoic acid (C22:0) is a long-chain saturated fatty acid with a molecular formula of C22H44O2. The "d43" designation indicates that the compound has been isotopically labeled with deuterium, which enhances its utility in metabolic studies and tracking within biological systems.

Metabolic Pathways

Recent research highlights the role of this compound in fatty acid metabolism, particularly in the context of peroxisomal β-oxidation. A study demonstrated that p53, a critical tumor suppressor protein, promotes peroxisomal fatty acid β-oxidation via this compound. This process leads to increased levels of acetyl-CoA, which is pivotal for various metabolic pathways including purine biosynthesis. The findings suggest that this compound may serve as a substrate for enhancing energy metabolism and regulating cellular growth under stress conditions .

Biological Activity and Mechanisms

This compound exhibits several biological activities:

- Anti-inflammatory Effects : It has been implicated in modulating inflammatory responses. The presence of docosanoic acid in cellular membranes may influence signaling pathways related to inflammation .

- Cell Cycle Regulation : Research indicates that this compound can affect cell cycle progression and apoptosis, suggesting its potential role in cancer biology. By influencing pathways such as NF-κB and MAPK/ERK, it may contribute to tumor suppression mechanisms .

- Antimicrobial Activity : There is evidence supporting the antimicrobial properties of this compound against various pathogens, indicating its potential use in therapeutic applications for infections .

Case Studies

- Colorectal Cancer Research : A significant study involved analyzing the effects of p53-mediated activation of peroxisomal β-oxidation using this compound as a tracer. The results showed that p53-deficient cells had lower levels of acetyl-CoA derived from this compound, correlating with increased tumor growth. This highlights the importance of this compound in cancer metabolism and p53's role in tumor suppression .

- Metabolomic Profiling : In another study focusing on metabolic profiling, this compound was used to trace lipid metabolism in microalgae species under stress conditions. The results indicated that fatty acids like docosanoic-d43 play critical roles in energy storage and cellular response mechanisms during environmental stressors .

Data Tables

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-tritetracontadeuteriodocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMSUNONTOPOIO-MSWDUVJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584340 | |

| Record name | (~2~H_43_)Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-26-5 | |

| Record name | (~2~H_43_)Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic-d43 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。